Chemical structure and properties of 6-Bromo-2-fluoro-3-iodobenzyl bromide
Chemical structure and properties of 6-Bromo-2-fluoro-3-iodobenzyl bromide
[1]
Executive Summary
6-Bromo-2-fluoro-3-iodobenzyl bromide (CAS: 2092370-35-7) is a highly specialized, poly-halogenated building block used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2][3][4][5] Its structural uniqueness lies in its tetrasubstituted benzene core , which presents four distinct points of chemical diversity: a reactive benzylic bromide, an aryl iodide, an aryl bromide, and an aryl fluoride.[6]
This molecule is designed for orthogonal functionalization . The significant reactivity difference between the aryl iodide (C-I), aryl bromide (C-Br), and benzylic bromide (C-Br) allows researchers to perform sequential, chemoselective transformations—such as alkylation followed by iterative cross-coupling reactions—without the need for protecting groups.[6]
Part 1: Chemical Identity & Structural Properties[1][5]
Nomenclature and Identification
| Property | Data |
| IUPAC Name | 1-(Bromomethyl)-6-bromo-2-fluoro-3-iodobenzene |
| Common Name | 6-Bromo-2-fluoro-3-iodobenzyl bromide |
| CAS Number | 2092370-35-7 |
| Molecular Formula | C₇H₄Br₂FI |
| Molecular Weight | 393.82 g/mol |
| SMILES | FC1=C(I)C=CC(Br)=C1CBr |
| MDL Number | MFCD30488214 (Analogous) |
Structural Analysis & Electronic Environment
The molecule features a 1,2,3,6-substitution pattern, creating a dense steric and electronic environment:
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C1 (Benzylic Position): The bromomethyl group is flanked by a Fluorine (C2) and a Bromine (C6). While Fluorine is small (Van der Waals radius ~1.47 Å), the Bromine at C6 is bulky (~1.85 Å), creating significant steric hindrance that may retard SN2 reactions compared to unhindered benzyl bromides.[6]
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C2 (Fluorine): Provides strong inductive withdrawal (-I effect), deactivating the ring but activating the adjacent C-I bond for oxidative addition.[6]
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C3 (Iodine): The most reactive site for metal-catalyzed cross-coupling.[1]
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C6 (Bromine): Serves as a secondary handle for coupling, reactive only after the iodine has been utilized.[6]
Physical Properties (Predicted)
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Physical State: Off-white to pale yellow solid (crystalline).[1]
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Melting Point: 45–55 °C (Estimated based on poly-halogenated benzyl bromide analogs).[1]
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Solubility: Soluble in DCM, THF, Ethyl Acetate, Chloroform.[6] Insoluble in water.
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Stability: Light sensitive (C-I bond lability) and moisture sensitive (benzylic bromide hydrolysis).
Part 2: Reactivity Profile & Chemoselectivity[1][6][7]
The core value of this molecule is its programmable reactivity . The diagram below illustrates the hierarchy of reaction sites, allowing for "Site-Selective" synthesis.
Chemoselectivity Hierarchy[1]
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Tier 1: Nucleophilic Substitution (SN2)
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Tier 2: Primary Cross-Coupling (Pd-Catalyzed)
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Site: Aryl Iodine (C3).
-
Conditions: Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heat (40–60°C).
-
Selectivity: The C-I bond undergoes oxidative addition ~1000x faster than the C-Br bond.[1]
-
-
Tier 3: Secondary Cross-Coupling
-
Site: Aryl Bromine (C6).
-
Conditions: Higher temperatures (80–100°C) or specialized ligands (e.g., Buchwald ligands) are required after the C-I site is consumed.[6]
-
Visualization of Reactivity
Figure 1: Chemoselectivity map showing the orthogonal reaction pathways available for scaffold diversification.
Part 3: Synthesis & Experimental Protocols
Synthetic Route
The synthesis typically proceeds via the radical bromination of the toluene precursor or the Appel reaction of the benzyl alcohol.[6]
Precursor: 6-Bromo-2-fluoro-3-iodotoluene (CAS: 1114546-29-0) or (6-Bromo-2-fluoro-3-iodophenyl)methanol (CAS: 1449008-03-0).[1]
Protocol A: Radical Bromination (From Toluene)[1][6]
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Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), CCl₄ or Trifluorotoluene.[6]
-
Conditions: Reflux (70–80°C) for 4–12 hours under N₂.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).[6]
-
Critical Note: This reaction must be monitored closely to prevent over-bromination (gem-dibromide formation).[1]
Protocol B: Appel Reaction (From Alcohol)[1]
-
Reagents: CBr₄, PPh₃, DCM (0°C to RT).
-
Mechanism: Conversion of the hydroxyl group to a bromide under mild, neutral conditions.[6]
-
Advantage: Avoids radical conditions that might degrade the sensitive C-I bond.[6]
Handling & Storage (Safety)[8]
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Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[6] Always handle in a functioning fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[7] Wear nitrile gloves (double gloving recommended) and safety goggles.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent iodine liberation.
Part 4: Applications in Drug Discovery[1][6]
This molecule acts as a "linchpin" fragment.
-
Fragment-Based Drug Design (FBDD): The low molecular weight (<400) and high halogen density allow for rapid elaboration into "Lead-like" space.[1]
-
PROTAC Linkers: The benzylic bromide is ideal for attaching linker chains, while the aryl halides allow attachment to E3 ligase ligands or Warheads.[6]
-
Agrochemicals: The poly-halogenated core mimics motifs found in modern fungicides (e.g., SDHI inhibitors), where fluorine modulates lipophilicity and metabolic stability.[6]
Synthetic Workflow Visualization
Figure 2: Synthetic origin and immediate downstream applications.[1][8]
References
-
BLD Pharm. (n.d.). Product Analysis: 6-Bromo-2-fluoro-3-iodobenzyl bromide (CAS 2092370-35-7).[1][2][4] Retrieved from
-
ChemBK. (n.d.). Chemical Properties of 6-Bromo-2-fluoro-3-iodobenzyl bromide. Retrieved from
-
GuideChem. (n.d.). Precursor Data: (6-Bromo-2-fluoro-3-iodophenyl)methanol (CAS 1449008-03-0).[1][3] Retrieved from
- Organic Chemistry Portal. (2023). Chemoselectivity of Halogenated Arenes in Palladium-Catalyzed Cross-Coupling. (General Reference for Ar-I vs Ar-Br selectivity).
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